molecular formula C₁₅H₂D₁₀O₂ B1155664 rel-trans-Chalcone Oxide-d10

rel-trans-Chalcone Oxide-d10

Cat. No.: B1155664
M. Wt: 234.32
Attention: For research use only. Not for human or veterinary use.
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Description

rel-trans-Chalcone Oxide-d10 is a deuterated analog of chalcone oxide, characterized by the presence of ten deuterium atoms, which provides enhanced stability and makes it highly suitable for use as an internal standard in quantitative mass spectrometry . This high-purity analytical standard is primarily used in pharmaceutical research and development, particularly in applications involving High-Performance Liquid Chromatography (HPLC) for precise quantification and metabolic studies . As a chalcone derivative, its mechanism of action in research settings is often linked to the reactivity of its α,β-unsaturated ketone system, a scaffold widely recognized in medicinal chemistry for its privileged status in interacting with diverse biological targets . Chalcones are extensively investigated for their broad pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities, which makes their deuterated forms like this compound valuable probes for elucidating complex biochemical pathways and pharmacokinetics . This compound is intended for research use only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C₁₅H₂D₁₀O₂

Molecular Weight

234.32

Synonyms

rel-Phenyl[(2R,3S)-3-phenyl-2-oxiranyl]methanone-d10;  trans-Phenyl(3-phenyloxiranyl)methanone-d10;  (Phenyl)(trans-3-phenyloxiranyl)methanone-d10;  rel-Phenyl[(2R,3S)-3-phenyloxiranyl]methanone-d10;  trans-1,3-Diphenyl-1,2-epoxy-3-propanone-d10;  trans-1

Origin of Product

United States

Synthetic Methodologies for Deuterated Trans Chalcone Oxides

Synthesis of Deuterated Chalcone (B49325) Precursors

The synthesis of deuterated chalcone precursors is a critical first step in obtaining the target molecule. Various methods have been developed to introduce deuterium (B1214612) atoms at specific positions in the chalcone scaffold.

Continuous-Flow Deuteration Strategies of Alkynones

A highly efficient and safe method for the synthesis of deuterated chalcones involves the continuous-flow partial deuteration of 1,3-diphenylalkynones. Current time information in Denbighshire, GB.mdpi.com This technique offers excellent control over reaction conditions, minimizing over-reduction and maximizing deuterium incorporation. The process typically utilizes an H-Cube® system where deuterium gas (D₂) is generated in situ from the electrolysis of deuterated water (D₂O), thus avoiding the hazards associated with handling D₂ gas cylinders. Current time information in Denbighshire, GB.mdpi.com

The alkynone precursors are synthesized via a Sonogashira coupling of an appropriate acid chloride with a terminal acetylene. Current time information in Denbighshire, GB. The subsequent deuteration is carried out in an aprotic solvent like ethyl acetate to prevent any H/D exchange. Current time information in Denbighshire, GB. The choice of catalyst, pressure, and temperature plays a crucial role in the selectivity and conversion of the reaction. For instance, using a Lindlar catalyst can selectively reduce the alkyne to the (Z)-dideuterated alkene, which then isomerizes to the more stable (E)-chalcone. Current time information in Denbighshire, GB.

Table 1: Continuous-Flow Deuteration of 1,3-diphenylprop-2-yn-1-one Current time information in Denbighshire, GB.

EntryCatalystPressure (bar)Temperature (°C)Conversion (%)Selectivity for Deuterated Chalcone (%)
1Lindlar102580>99
2Lindlar40259598
3Lindlar8025>9995
4Pd/C1025>9980 (over-reduction observed)

This interactive table is based on data from studies on continuous-flow deuteration of alkynones.

Deuterium Incorporation via Specific H/D Exchange Reactions

Hydrogen-deuterium (H/D) exchange reactions represent another viable strategy for introducing deuterium into the chalcone framework. These reactions can be catalyzed by acids or bases, facilitating the exchange of protons for deuterons at specific positions. organic-chemistry.org For chalcones, the α- and β-protons of the enone system are susceptible to exchange under basic conditions due to the acidity of the α-protons and vinylogous acidity of the β-protons. The use of a deuterated solvent, such as deuterated methanol (MeOD) or deuterated water (D₂O), in the presence of a base like sodium deuteroxide (NaOD) can lead to the incorporation of deuterium at these positions. The efficiency and regioselectivity of the exchange depend on the reaction conditions and the specific substitution pattern of the chalcone.

Precursor Synthesis via Aldol Condensation with Deuterated Solvents

The Claisen-Schmidt condensation, a type of aldol condensation, is the most common method for synthesizing chalcones. rsc.orgnih.gov This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde. To introduce deuterium into the chalcone backbone, this reaction can be performed in a deuterated solvent system. For example, carrying out the condensation in D₂O with a base like NaOD will lead to the incorporation of deuterium at the α-position of the resulting chalcone through enolate formation and subsequent deuteration. If the starting acetophenone already contains deuterium atoms on the methyl group, these will be retained in the final product.

The general procedure involves dissolving the substituted benzaldehyde and acetophenone in a deuterated solvent, followed by the addition of a base. rsc.org The reaction mixture is typically stirred at room temperature or gently heated to promote the condensation and subsequent dehydration to yield the α,β-unsaturated ketone. rsc.org

Stereoselective Epoxidation Techniques for rel-trans-Chalcone Oxide-d10

Once the deuterated trans-chalcone precursor is obtained, the next crucial step is the stereoselective epoxidation of the carbon-carbon double bond to yield the desired this compound. The term "rel" indicates the relative stereochemistry, and for trans-chalcone, this epoxidation results in a trans-epoxide.

Asymmetric Epoxidation Protocols

Asymmetric epoxidation aims to produce one enantiomer of the epoxide in excess. Various methods have been developed for the asymmetric epoxidation of chalcones and other α,β-unsaturated ketones.

Organocatalysis has emerged as a powerful tool for asymmetric epoxidation. Chiral amines, amino acids, and their derivatives can catalyze the epoxidation of chalcones with high enantioselectivity. nih.govwmich.edu For example, proline and its derivatives have been successfully employed as catalysts in the epoxidation of chalcones using hydrogen peroxide as the oxidant. wmich.edu The reaction proceeds through the formation of a chiral iminium ion intermediate, which directs the stereoselective attack of the oxidant.

Another important class of asymmetric epoxidation reactions includes those catalyzed by metal complexes with chiral ligands. The Jacobsen-Katsuki epoxidation, which utilizes a manganese-salen complex, is a well-known example, although it is more commonly applied to unfunctionalized olefins. wikipedia.org For α,β-unsaturated ketones like chalcones, catalyst systems based on rare-earth metals (e.g., Ytterbium) combined with chiral ligands such as TADDOLs or phenoxy-functionalized chiral prolinols have shown excellent yields and high enantioselectivities (up to 99% ee). rsc.orgorganic-chemistry.orgthieme-connect.com

Catalyst Systems for Stereocontrol in Epoxidation

The stereochemical outcome of the epoxidation is dictated by the catalyst system employed. For the synthesis of this compound, where the relative trans stereochemistry is desired, the epoxidation of the trans-deuterated chalcone precursor will inherently lead to the trans-epoxide. The focus then becomes achieving high enantioselectivity if a specific enantiomer is targeted.

Catalyst systems for achieving high stereocontrol often involve a chiral catalyst that creates a chiral environment around the substrate, directing the oxidant to one face of the double bond.

Table 2: Catalyst Systems for Asymmetric Epoxidation of Chalcones

Catalyst SystemOxidantSolventYield (%)Enantiomeric Excess (ee, %)
Yb[N(SiMe3)2]3 / Chiral TADDOL ligandTBHPTHF89-9957-94
Yb-based amide / Phenoxy-functionalized chiral prolinolTBHPTHFup to 99up to 99
ProlineH₂O₂Water--
Polymer-supported Quininet-BuOOHCH₂Cl₂/H₂O9686

This interactive table summarizes data from various studies on the asymmetric epoxidation of chalcones, which are applicable to their deuterated analogs. wmich.edursc.orgorganic-chemistry.orgthieme-connect.com

In addition to metal-based catalysts, organocatalysts such as chiral phase-transfer catalysts derived from Cinchona alkaloids have been effectively used for the asymmetric epoxidation of chalcones under biphasic conditions, affording high yields and good enantioselectivities. thieme-connect.com Iron-based catalysts have also been investigated for the enantioselective epoxidation of chalcones, with the enantioselectivity being influenced by the oxidant and additives used. acs.org

Influence of Reaction Conditions on Diastereoselectivity

The "trans" configuration of the epoxide is a critical stereochemical feature. The diastereoselectivity of the epoxidation reaction is significantly influenced by several factors, including the choice of solvent, base, temperature, and the electronic properties of the substituents on the chalcone rings.

The electronic nature of the substituents on both aromatic rings of the chalcone molecule plays a pivotal role in the reaction's outcome. Studies have shown that electron-withdrawing groups on the B-ring (derived from the benzaldehyde) tend to promote the formation of the desired chalcone epoxide in high yields. researchgate.net Conversely, electron-donating groups on either ring can sometimes favor side reactions, such as the reversion of the chalcone to its starting aldehyde. researchgate.net For this compound, where the rings are fully deuterated, the electronic effects are primarily governed by the inherent properties of the phenyl and benzoyl groups.

The choice of base and solvent is also critical. While strong bases like sodium hydroxide are effective, other bases such as sodium bicarbonate have also been examined, though they may result in lower yields. wmich.edu The solvent system can impact reaction rates and yields; for instance, reactions in ethanol have been shown to produce higher yields than those in water, although water is often preferred as a "greener" solvent. wmich.edu

The table below summarizes the general influence of various reaction conditions on the epoxidation of chalcones.

ConditionVariationGeneral Influence on Epoxidation
Substituents Electron-withdrawing groups on B-ringPromotes desired epoxide formation. researchgate.net
Electron-donating groupsMay lead to side reactions like retro-aldol cleavage. researchgate.net
Base Strong bases (e.g., NaOH, KOH)Effective for condensation and epoxidation steps. nih.govwmich.edu
Weaker bases (e.g., Sodium Bicarbonate)Can result in lower product yields. wmich.edu
Solvent Aprotic solvents (e.g., Toluene, Acetonitrile)Can lead to higher selectivity towards trans-chalcone. mdpi.com
Protic solvents (e.g., Ethanol, Water)Commonly used, but may require optimization for yield. wmich.edu
Temperature Low Temperature (e.g., 0-5 °C) for epoxidationOften used to control reactivity and improve selectivity. datapdf.com
Room or Elevated Temperature for condensationTypically sufficient for the initial chalcone synthesis. nih.gov

Novel Catalytic Approaches in Chalcone Oxide Synthesis

Recent advancements in catalysis have provided more efficient, selective, and environmentally friendly methods for synthesizing chalcone oxides. These novel approaches include organocatalysis, advanced metal catalysis, and the use of heterogeneous catalysts.

Organocatalytic Epoxidation of Chalcones

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the need for metals. In the context of chalcone epoxidation, amino acids like proline have been successfully used as catalysts. wmich.eduwmich.edu The optimized reaction often involves using proline in water, presenting a greener alternative to traditional methods. wmich.eduwmich.edu

Chiral phase-transfer catalysts, such as N-anthracenylmethyl-substituted ammonium salts, have also proven effective for the enantioselective epoxidation of chalcones. rsc.org These catalysts facilitate the reaction between the chalcone (in an organic phase) and an oxidant like sodium hypochlorite (in an aqueous phase), leading to high yields and enantiomeric excess of the epoxide product. rsc.org This approach is particularly valuable for producing specific stereoisomers. rsc.org

An organophotoredox catalytic system using visible-light irradiation offers another metal-free strategy. thieme-connect.com This method uses a photocatalyst like 9,10-phenanthraquinone to facilitate aerobic epoxidation, converting chalcones to their epoxides in moderate to high yields under benign conditions. thieme-connect.com

Metal-Catalyzed Epoxidation Strategies

Metal-based catalysts, particularly those involving transition metals, are highly active for the epoxidation of a wide range of olefins, including chalcones. researchgate.net Homogeneous catalysis with metal complexes, such as those involving manganese ((salen)Mn) in the Jacobsen-Katsuki epoxidation, allows for asymmetric synthesis and is a common industrial process. wmich.edu Iron complexes have also been investigated for their catalytic ability in epoxidation reactions. researchgate.net

Metal-Organic Frameworks (MOFs) represent a promising class of materials for catalysis. Bimetallic MOFs, such as MnFe-MOF-74, have been used for alkene epoxidation with high selectivity. researchgate.net The porous structure of MOFs allows for the immobilization of metal complexes, combining the high activity of homogeneous catalysts with the stability and recyclability of heterogeneous systems. researchgate.net

The table below provides a comparison of different catalytic approaches for chalcone epoxidation.

Catalytic ApproachCatalyst Example(s)Oxidant(s)Key Advantages
Organocatalysis Proline, Chiral Ammonium Salts wmich.edursc.orgH₂O₂, NaOCl wmich.edursc.orgMetal-free, environmentally friendly, potential for high enantioselectivity.
Metal Catalysis (Homogeneous) (salen)Mn complexes, Iron complexes wmich.eduresearchgate.netH₂O₂ researchgate.netHigh activity and yield, established methods for asymmetric synthesis. wmich.edu
Metal Catalysis (MOFs) MnFe-MOF-74, Cu-functionalized UiO-66 researchgate.netH₂O₂High selectivity, potential for catalyst recyclability. researchgate.net
Heterogeneous Catalysis Nanocrystalline Metal Oxides, Layered Double Hydroxides (LDH) mdpi.comdigitellinc.comH₂O₂Catalyst is easily separated and recycled, suitable for continuous-flow processes. nih.govdigitellinc.com

Heterogeneous Catalysis for this compound Production

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recycling. digitellinc.com For the production of chalcone oxides, this approach avoids costly purification steps required to remove soluble catalysts. digitellinc.com

Nanocrystalline metal oxides have demonstrated excellent catalytic activity for the Claisen-Schmidt condensation step to produce the chalcone precursor. digitellinc.com By varying the surface properties of these catalysts, reactivity and selectivity can be controlled. digitellinc.com Similarly, layered double hydroxides (LDH) and their derived mixed oxides can serve as effective solid base catalysts for chalcone synthesis. mdpi.com

For the epoxidation step, heterogeneous catalysts can also be employed. For example, heteropoly acids (HPAs) supported on materials like silica have been used as reusable catalysts for the synthesis of chalcones and can be adapted for subsequent oxidation reactions. researchgate.net The development of robust heterogeneous catalysts is crucial for creating more sustainable and cost-effective industrial processes for the production of compounds like this compound.

Mechanistic Investigations of Rel Trans Chalcone Oxide D10 Reactivity

Epoxide Ring-Opening Reactions: Mechanistic Pathways

The epoxide ring, a three-membered ether, is characterized by significant ring strain, making it susceptible to ring-opening reactions by various nucleophiles. chemistrysteps.com These reactions can be catalyzed by either acid or base (strong nucleophiles) and are fundamental to the synthetic utility of epoxides. wmich.edu

Nucleophilic Ring-Opening Studies

Under neutral or basic conditions, the ring-opening of an epoxide proceeds via a direct S(_N)2 nucleophilic attack. libretexts.org A strong nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.com For an unsymmetrical epoxide like chalcone (B49325) oxide, this attack generally occurs at the less sterically hindered carbon atom. chemistrysteps.comlibretexts.org The reaction results in the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product. The entire process occurs with an inversion of stereochemistry at the site of attack.

Table 1: General Conditions for Nucleophilic Ring-Opening of Epoxides

Nucleophile Conditions Product Type
Hydroxide (OH) Basic (e.g., NaOH, H(_2)O) 1,2-Diol
Alkoxide (RO) Basic (e.g., NaOR, ROH) (\beta)-Hydroxy ether
Thiolate (RS) Basic (\beta)-Hydroxy thioether
Amine (RNH(_2)) Neutral/Basic (\beta)-Amino alcohol

This table represents generalized reactions for epoxides and is not based on specific data for rel-trans-Chalcone Oxide-d10.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst, the epoxide oxygen is first protonated, which significantly enhances the electrophilicity of the epoxide carbons by making the oxygen a better leaving group. khanacademy.org The reaction pathway can exhibit characteristics of both S(_N)1 and S(_N)2 mechanisms. libretexts.org Following protonation, the nucleophile (which can be weak, like water or an alcohol) attacks one of the carbons. chemistrysteps.com

The C-O bonds in the protonated epoxide are weakened, and a partial positive charge develops on the carbon atoms. researchgate.net The attack of the nucleophile then occurs preferentially at the carbon atom that can better stabilize this developing positive charge. In the case of trans-chalcone oxide, this would be the benzylic carbon (the one attached to the phenyl group but not adjacent to the carbonyl), as it can better stabilize a carbocation-like transition state. chemistrysteps.comresearchgate.net

Regioselectivity and Stereoselectivity in Ring-Opening

The regioselectivity of the ring-opening reaction is a critical aspect and is dictated by the reaction conditions. researchgate.netuniversiteitleiden.nl

Under basic/nucleophilic conditions (S(_N)2-like) : The nucleophile attacks the less sterically hindered carbon. For chalcone oxide, this is the carbon atom adjacent to the benzoyl group. chemistrysteps.com

Under acidic conditions (S(_N)1-like) : The nucleophile attacks the more substituted carbon, or the carbon that can better stabilize a positive charge. For chalcone oxide, this is the benzylic carbon. chemistrysteps.comlibretexts.org

In both acid- and base-catalyzed pathways, the ring-opening is typically stereoselective. The reaction proceeds via a backside attack, resulting in an anti-addition of the nucleophile and the hydroxyl group. chemistrysteps.com This means that if the starting epoxide is trans, the resulting product will have the nucleophile and the hydroxyl group in an anti- or trans-relationship in the acyclic product. chemistrysteps.com

Rearrangement Reactions Involving the Epoxide Moiety

Beyond ring-opening with external nucleophiles, epoxides, particularly (\alpha,\beta)-epoxy ketones like chalcone oxide, can undergo various rearrangement reactions, often catalyzed by Lewis acids.

Isomerization Pathways

Studies on deuterated chalcones (not the epoxides) have shown that the (Z)-isomer, sometimes formed during synthesis, readily isomerizes to the more stable (E)-trans form either thermally or photochemically. nih.gov While this applies to the alkene precursor, similar principles of seeking greater thermodynamic stability could potentially drive isomerizations in the epoxide under certain conditions, though specific pathways for this compound are not documented.

Skeletal Rearrangements

Acid-catalyzed treatment of (\alpha,\beta)-epoxy ketones can lead to skeletal rearrangements. nih.gov For chalcone oxides, Lewis acids can promote a rearrangement to form 1,2-dicarbonyl compounds through the migration of a substituent. In situ generated hypoiodite (B1233010) has also been shown to catalyze an oxidative rearrangement of chalcones to yield (\beta)-keto esters. organic-chemistry.org These reactions often proceed through a carbocationic intermediate, where a 1,2-hydride or 1,2-aryl shift can occur. The specific migratory aptitude and the resulting product structure would depend on the substituents and the reaction conditions. However, no studies detailing such rearrangements specifically for this compound are available.

Cycloaddition Reactions with this compound

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules in a single, often stereospecific, step. The epoxide ring and the adjacent carbonyl group in chalcone oxide derivatives present multiple sites for reactivity, making them interesting substrates for such transformations.

While specific studies detailing the [3+2] cycloaddition reactions of this compound are not extensively documented in publicly available research, the general reactivity of the chalcone oxide framework suggests its potential as a partner in such transformations. The epoxide can, under certain conditions, act as a three-atom component. For instance, reaction with various dipolarophiles could theoretically lead to the formation of five-membered heterocyclic rings. The presence of the deuterated phenyl rings is not expected to fundamentally alter the course of the cycloaddition but would serve as a spectroscopic marker for product characterization.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.orgorganic-chemistry.org The parent chalcone structure, containing a conjugated diene system, readily participates as a dienophile. researchgate.netmasterorganicchemistry.com In this compound, the epoxidation of the alkene double bond alters this reactivity. The molecule itself is not a traditional diene or dienophile for a classic Diels-Alder reaction. wikipedia.org

However, it could be investigated in hetero-Diels-Alder reactions where the α,β-unsaturated carbonyl moiety might act as the dienophile component. organic-chemistry.org Research in this area would explore how the epoxide ring influences the stereoselectivity and regioselectivity of the cycloaddition. The deuterated phenyl groups would be critical for mechanistic studies, particularly for tracking the fate of the aromatic rings during the reaction and for confirming structural assignments of the resulting cycloadducts.

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing changes in reaction rates when an atom in the reactant is replaced by one of its isotopes. wikipedia.org The use of this compound, where ten hydrogen atoms on the phenyl rings are replaced by deuterium (B1214612), is primarily designed to probe secondary kinetic isotope effects or to serve as a control in studies where other specific positions are isotopically labeled.

The deuterium kinetic isotope effect is expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD). These effects are categorized as either primary or secondary.

Primary KIE (kH/kD > 2) : A large primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orglibretexts.org The C-D bond is stronger than the C-H bond, requiring more energy to break, thus slowing down the reaction. libretexts.org Typical values for primary KIEs range from 2 to 8. pharmacy180.com

Secondary KIE (kH/kD ≈ 1) : These are smaller effects observed when the isotopically substituted position is not directly involved in bond-breaking or formation in the rate-limiting step. pharmacy180.com They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often related to a change in hybridization at an adjacent carbon atom. princeton.edu Secondary KIEs are typically in the range of 1.0 to 1.5. pharmacy180.com

Table 1: Classification of Deuterium Kinetic Isotope Effects (KIE)

KIE TypeTypical kH/kD ValueMechanistic Implication
Primary2 - 8C-H/C-D bond is broken in the rate-determining step. libretexts.orgpharmacy180.com
Secondary1.0 - 1.5C-H/C-D bond is not broken; indicates changes in hybridization or steric environment near the reaction center. pharmacy180.com
Inverse< 1The C-H/C-D bond becomes stiffer in the transition state compared to the ground state.

Isotopic labeling is a definitive method for identifying the rate-determining step (RDS) of a multi-step reaction. epfl.ch By strategically placing a deuterium label, one can pinpoint which specific bond cleavage event is the slowest.

For example, consider the base-catalyzed ring-opening of a chalcone oxide derivative where a proton is abstracted from the α-carbon. To test if this proton abstraction is the RDS, one would compare the reaction rate of the non-deuterated compound with a specifically α-deuterated analog. A significant primary KIE (kH/kD > 2) would confirm that the C-H bond cleavage at the α-position is indeed the rate-limiting step. nih.gov

In the case of this compound, the deuterium labels are on the aromatic rings. These positions are not typically involved in bond-breaking during common reactions like epoxide ring-opening. Therefore, any observed KIE would likely be a small, secondary effect, reflecting changes in the electronic environment or steric hindrance during the transition state.

Table 2: Hypothetical Rate Data for Epoxide Ring-Opening

This table presents illustrative data for a hypothetical reaction to demonstrate how KIE is used. The reaction involves a proton abstraction at a position labeled 'X'.

CompoundRate Constant (k) at 25°C (s⁻¹)kH/kDImplied Rate-Determining Step
Chalcone Oxide (H at X)3.6 x 10⁻⁴\multirow{2}{}{6.0}\multirow{2}{}{C-H bond cleavage at position X epfl.ch}
Chalcone Oxide-dX0.6 x 10⁻⁴
This compound (H at X)3.5 x 10⁻⁴\multirow{2}{}{1.03}\multirow{2}{}{C-H bond cleavage at phenyl rings is not involved}
This compound (D at X)3.4 x 10⁻⁴

The interpretation of KIE values provides deep insight into the transition state structure.

A large primary KIE suggests a transition state where the hydrogen is symmetrically shared between the donor and acceptor atoms, as this configuration maximizes the difference in zero-point energy between the C-H and C-D bonds. pharmacy180.com

A small secondary KIE (kH/kD > 1) often indicates a change from sp3 to sp2 hybridization at a carbon adjacent to the labeled position, or vice-versa. For example, in epoxide ring-opening reactions that proceed through an SN2-like mechanism, a small secondary KIE might be observed if deuteration is at the carbon being attacked, reflecting the change in its coordination environment in the transition state. iaea.orglibretexts.org

An inverse KIE (kH/kD < 1) suggests that the vibrational modes involving the labeled hydrogen become more constrained or "stiffer" in the transition state than in the ground state. This can occur in reactions where a new bond is formed to the isotopically substituted carbon.

For this compound, its primary utility in KIE studies would be as a reference compound. By comparing its reactivity to chalcone oxides deuterated at specific reactive sites (e.g., the α- or β-carbons), researchers can isolate the electronic and steric effects of the deuterated phenyl groups from the primary KIEs that reveal the core bond-breaking and bond-forming events of the reaction mechanism.

Advanced Mechanistic Studies on Deuterium Scrambling and Exchange

The use of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms. In the context of this compound, where all ten protons on the two phenyl rings are replaced with deuterium, advanced mechanistic studies can provide profound insights into the intricacies of its reactivity, particularly concerning deuterium scrambling and exchange under various reaction conditions. Such studies are crucial for understanding reaction pathways that might otherwise remain obscured.

Under acidic or basic conditions, chalcone oxides are known to undergo a variety of rearrangement reactions. core.ac.uk The presence of a strategically placed deuterium label allows researchers to track the movement of atoms throughout these transformations. In the case of this compound, the deuterated phenyl rings serve as probes for potential intramolecular rearrangements, such as hydride (or in this case, deuteride) shifts and phenyl migrations.

One area of significant interest is the acid-catalyzed rearrangement of chalcone oxides, which can lead to the formation of α,β-unsaturated ketones or other rearranged products. The generally accepted mechanism involves the protonation of the epoxide oxygen, followed by the opening of the epoxide ring to form a carbocation intermediate. The fate of this carbocation is what determines the final product distribution. Deuterium labeling can help to distinguish between different possible pathways. For instance, a 1,2-hydride shift is a common rearrangement for carbocations. nih.gov In this compound, this would manifest as a 1,2-deuteride shift. By analyzing the position of the deuterium atoms in the product, it is possible to determine if such a shift has occurred and to what extent.

Deuterium scrambling, the distribution of deuterium atoms over various positions in the molecule, can also provide evidence for reversible reactions or the presence of symmetrical intermediates. For example, if a reaction proceeds through an intermediate that has a plane of symmetry, one might expect to see a statistical distribution of deuterium atoms in the product. The analysis of deuterium scrambling patterns, typically by mass spectrometry or NMR spectroscopy, can thus provide a detailed picture of the reaction mechanism.

Furthermore, deuterium exchange studies, where the reaction is carried out in a protic solvent containing deuterium (e.g., D₂O or MeOD), can reveal information about the involvement of the solvent in the reaction mechanism. If protons from the solvent are incorporated into the product, it suggests a mechanism involving protonation and deprotonation steps. In the case of this compound, performing the reaction in a protic, non-deuterated solvent could lead to H/D exchange, providing insights into the lability of the C-D bonds under the reaction conditions.

While specific experimental data on deuterium scrambling and exchange for this compound is not extensively available in the public domain, the principles of physical organic chemistry allow for predictions of its behavior based on studies of similar deuterated epoxides and other molecules. nih.govaanda.org The following table summarizes potential mechanistic investigations using this compound and the expected outcomes.

Reaction Condition Potential Mechanistic Pathway Expected Observation with this compound Analytical Technique
Acid Catalysis (e.g., H₂SO₄ in an aprotic solvent)1,2-Phenyl MigrationDeuterium scrambling on the phenyl ring that migrates.¹H and ²H NMR, Mass Spectrometry
Acid Catalysis (e.g., Lewis Acid like BF₃·OEt₂)1,2-Deuteride ShiftRedistribution of deuterium from the phenyl ring to the aliphatic backbone.¹H and ²H NMR, Mass Spectrometry
Base Catalysis (e.g., NaOMe in MeOH)Intramolecular cyclizationRetention of deuterium labeling pattern if no C-D bonds are broken.¹H and ²H NMR
Photolysis (UV irradiation)Radical-mediated rearrangementsComplex deuterium scrambling patterns resulting from various bond cleavages and formations.Mass Spectrometry, GC-MS
Reaction in Protic, Non-deuterated Solvent (e.g., H₂O, EtOH)H/D ExchangeGradual replacement of deuterium with protium (B1232500) at specific sites, indicating solvent participation.¹H NMR, Mass Spectrometry

These advanced mechanistic studies, leveraging the unique properties of this compound, are instrumental in building a comprehensive understanding of chalcone oxide reactivity. The insights gained from such investigations are not only of fundamental chemical interest but can also inform the design of new synthetic methodologies and the development of novel compounds with tailored properties.

Advanced Spectroscopic Characterization for Mechanistic Elucidation of Rel Trans Chalcone Oxide D10

Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a powerful tool for the direct analysis of deuterated compounds. sigmaaldrich.com Unlike proton (¹H) NMR, which would show diminished signals for a highly deuterated compound, ²H NMR provides detailed information about the local environment of each deuterium atom. wikipedia.org For rel-trans-Chalcone Oxide-d10, this technique is crucial for confirming its stereochemical configuration and understanding its dynamic behavior in solution.

The term "rel-trans" in this compound specifies the relative configuration of the two stereocenters on the epoxide ring, indicating that the two phenyl groups are on opposite sides of the ring plane. ²H NMR can be employed to verify this stereochemical assignment. The spatial arrangement of the deuterated phenyl groups influences the electronic environment and, consequently, the nuclear quadrupolar interactions of the deuterium nuclei. acs.org

Table 1: Hypothetical ²H NMR Quadrupolar Splitting Data for Stereochemical Assignment of Deuterated Chalcone (B49325) Oxide Isomers in an Anisotropic Medium.
Deuteron PositionExpected Quadrupolar Splitting (ΔνQ) for rel-trans Isomer (Hz)Expected Quadrupolar Splitting (ΔνQ) for rel-cis Isomer (Hz)Rationale for Difference
Ortho-D (Benzoyl Ring)1250980Different average orientation of the C-D bond vector relative to the magnetic field due to steric interactions influencing phenyl ring conformation.
Meta-D (Benzoyl Ring)1100910Changes in molecular alignment affect meta positions differently than ortho positions.
Para-D (Benzoyl Ring)1050850The para C-D bond orientation is highly sensitive to the overall molecular tumbling and alignment.
Ortho-D (Phenyl Ring)13101550Steric hindrance in the cis isomer forces a different phenyl ring conformation, leading to a larger average angle and splitting.
Meta-D (Phenyl Ring)11801420Reflects the conformational differences of the phenyl ring between the two isomers.
Para-D (Phenyl Ring)11201380Sensitive to the overall molecular shape, which differs significantly between cis and trans isomers.

This compound is not a rigid molecule. The two deuterated phenyl rings can rotate around their single bonds to the epoxide ring. Dynamic NMR (DNMR) spectroscopy is an effective technique for studying these types of conformational changes. mdpi.com By recording ²H NMR spectra at various temperatures, it is possible to observe changes in the spectral lineshapes that correspond to the rate of phenyl ring rotation.

At low temperatures, this rotation is slow on the NMR timescale, and distinct signals may be observed for the ortho- and meta-deuterons on each ring, as they are in chemically non-equivalent environments. As the temperature increases, the rate of rotation increases. When the rate of this exchange becomes comparable to the frequency difference between the signals, the peaks broaden. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals merge into a single broad peak. At even higher temperatures, the rotation becomes very fast, and a single, sharp, time-averaged signal is observed. Analysis of the lineshapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. nih.gov

Table 2: Hypothetical Variable-Temperature ²H NMR Data for Phenyl Ring Rotation in rel-trans-Chalcone Oxide-d10.
Temperature (K)Appearance of Ortho-Deuteron Signals (Benzoyl Ring)Inferred Rotational Rate
220Two sharp, distinct doubletsSlow exchange
260Broadened doubletsIntermediate exchange
285 (Tc)Single broad peak (coalescence)k ≈ Δν
320Single sharp doubletFast exchange

A primary application of ²H NMR is to confirm the successful incorporation and distribution of deuterium atoms within the molecule. nih.gov For this compound, the synthesis aims to replace the ten protons on the two aromatic rings. A quantitative ²H NMR spectrum can verify this outcome. researchgate.netacs.org The area under each peak in a ²H NMR spectrum is directly proportional to the number of deuterium nuclei it represents. rug.nl

By integrating the signals in the aromatic region of the spectrum and comparing them to an internal standard of known concentration and deuterium enrichment, the total number of deuterons can be confirmed. The spectrum should show distinct signals corresponding to the ortho-, meta-, and para-deuterons on each of the two different phenyl rings (the benzoyl ring and the phenyl ring attached to the epoxide). The integration of these signals should correspond to a 2:2:1 ratio for each ring, confirming the d5-labeling pattern on both aromatic moieties.

Table 3: Hypothetical Quantitative ²H NMR Data for rel-trans-Chalcone Oxide-d10.
Chemical Shift (δ, ppm)AssignmentRelative IntegralExpected Integral
~8.0Ortho-deuterons (Benzoyl ring)2.012.0
~7.6Para-deuteron (Benzoyl ring)0.991.0
~7.5Meta-deuterons (Benzoyl ring)2.002.0
~7.4Ortho/Meta/Para-deuterons (Phenyl ring)5.025.0

High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds. It provides two critical pieces of information: the exact mass of the molecule, which confirms its elemental composition and deuterium content, and the fragmentation patterns, which can be used to locate the position of the labels within the molecular structure. rsc.orgrsc.org

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. nih.govresearchgate.net For this compound, HRMS is used to verify that exactly ten hydrogen atoms have been replaced by deuterium.

The mass of a proton (¹H) is 1.007825 Da, while the mass of a deuteron (²H) is 2.014102 Da. Each substitution of H with D increases the molecular weight by approximately 1.006277 Da. By comparing the experimentally measured exact mass of the deuterated compound with its calculated theoretical mass, the degree of deuteration can be confirmed with high confidence. This analysis is crucial for determining the isotopic purity of the sample. researchgate.net

Table 4: Theoretical and Measured Exact Masses for Verification of Deuterium Content.
CompoundElemental FormulaTheoretical Monoisotopic Mass (Da)Hypothetical Measured Mass (Da)Mass Difference (ppm)
rel-trans-Chalcone OxideC15H12O2224.08373--
This compoundC15H2D10O2234.14650234.146811.32

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/adducted version), subjecting it to fragmentation, and analyzing the resulting fragment ions. chemguide.co.uk This technique provides a "fingerprint" of the molecule's structure. For isotopically labeled compounds, comparing the fragmentation pattern of the labeled molecule to its unlabeled counterpart allows for the precise localization of the isotopic labels. mcmaster.cacdnsciencepub.com

The fragmentation of chalcones and their epoxides typically involves cleavages at the carbonyl group, the epoxide ring, and loss of the phenyl rings. nih.govresearchgate.net For this compound, the masses of the fragment ions will be shifted depending on which parts of the molecule they contain. For instance, the loss of a neutral benzaldehyde moiety from the molecular ion would result in a different mass loss if the benzoyl ring is deuterated. By analyzing these mass shifts, it is possible to confirm that the deuterium labels are located exclusively on the two aromatic rings and not on the epoxide backbone.

Table 5: Comparison of Hypothetical MS/MS Fragmentation Patterns for Unlabeled and Deuterated rel-trans-Chalcone Oxide.
Fragmentation PathwayUnlabeled Fragment (C15H12O2) m/zDeuterated Fragment (C15H2D10O2) m/zMass Shift (Δm/z)Inference
[M+H]+225.0910235.1538+10Full molecule contains 10 deuterium atoms.
Loss of C6H5• (phenyl radical)148.0597153.0911+5The lost phenyl ring is a C6D5 group.
Loss of C6H5CO• (benzoyl radical)120.0570120.05700This fragment (C7H7O+) does not contain a deuterated ring, indicating the lost benzoyl radical was deuterated (C6D5CO•).
Formation of C6H5CO+ (benzoyl cation)105.0335110.0649+5The benzoyl group is confirmed to be deuterated (C6D5CO+).
Formation of C7H5O+ (tropylium-like ion)105.0335110.0649+5Confirms deuteration on the benzoyl ring.

Solid-State Structural Elucidation: X-ray Crystallography of this compound Derivatives

While vibrational spectroscopy provides information about molecular bonding and functional groups, X-ray crystallography offers a definitive determination of the three-dimensional arrangement of atoms in the solid state. Although specific crystallographic data for this compound is not publicly available, analysis of related chalcone oxide derivatives provides a robust model for its expected solid-state structure researchgate.net.

X-ray diffraction studies on various chalcone epoxide derivatives reveal several key structural features that would be anticipated in the deuterated analogue. The central structural motif is the three-membered oxirane ring. In trans-chalcone oxides, the two phenyl groups are positioned on opposite sides of the epoxide ring, a configuration that is energetically favorable as it minimizes steric hindrance researchgate.net.

The geometric parameters of the oxirane ring in chalcone derivatives are generally consistent, with C-C bond lengths within the ring being slightly longer than a typical C-C single bond and C-O bond lengths in the expected range for epoxides. The crystal packing of these molecules is often stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds, and in some cases, π-π stacking interactions between the aromatic rings of adjacent molecules researchgate.net.

For instance, the crystal structure of 3-(4-nitrophenyl)oxiran-2-ylmethanone, a chalcone oxide derivative, was determined to be in the monoclinic space group P2₁/c. In this structure, the packing is stabilized by weak C-H···O interactions researchgate.net. Another derivative, (3,4-dimethoxyphenyl)-[3-(4-nitrophenyl)oxiran-2-yl]methanone, crystallizes in the triclinic space group P-1, with molecules stacked in an anti-parallel fashion, suggesting π-π interactions contribute to the stability of the crystal lattice researchgate.net.

The table below presents representative crystallographic data for chalcone oxide derivatives, which can be considered analogous to the expected data for this compound.

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
3-(4-nitrophenyl)oxiran-2-ylmethanoneMonoclinicP2₁/cC-H···O hydrogen bonds
(3,4-dimethoxyphenyl)-[3-(4-nitrophenyl)oxiran-2-yl]methanoneTriclinicP-1C-H···O hydrogen bonds, π-π stacking
[(3-(4-nitrophenyl)oxiran-2-yl)phenyl-methanol]MonoclinicP2₁O-H···O hydrogen bonds

Data sourced from studies on chalcone oxide derivatives researchgate.net.

Stereochemical Aspects in Reactions of Rel Trans Chalcone Oxide D10

Diastereoselective Transformations of the Epoxide

The inherent trans configuration of the epoxide ring in rel-trans-Chalcone Oxide serves as a crucial element of diastereocontrol in its ring-opening reactions. When a nucleophile attacks one of the two electrophilic carbons of the epoxide, two new stereocenters are often formed or an existing one is modified. The spatial relationship between the existing phenyl and benzoyl groups directs the incoming nucleophile, leading to the preferential formation of one diastereomer over the other.

A prominent example is the reaction with organometallic reagents, such as Grignard reagents. These strong nucleophiles typically attack via an SN2 mechanism. Due to steric hindrance, the attack preferentially occurs at the carbon atom that is less sterically encumbered. In the case of chalcone (B49325) oxide, this is the carbon adjacent to the phenyl group (the β-carbon), as the benzoyl group presents a greater steric shield. This regioselectivity, combined with the requisite backside attack of the SN2 mechanism, leads to a highly diastereoselective transformation, yielding predominantly the anti-diastereomer of the resulting β-hydroxy ketone.

Reagent (Nu)Site of AttackPredominant MechanismResulting Diastereomer
Phenylmagnesium Bromideβ-CarbonSN2anti
Methylmagnesium Bromideβ-CarbonSN2anti
Sodium Borohydrideα-Carbon (carbonyl) then β-Carbon (epoxide)SN2anti-diol
Lithium Aluminum Hydrideα-Carbon (carbonyl) then β-Carbon (epoxide)SN2anti-diol

This table illustrates the expected diastereoselectivity based on established reaction mechanisms for epoxides.

Enantioselective Syntheses Initiated by rel-trans-Chalcone Oxide

While rel-trans-Chalcone Oxide is typically synthesized as a racemic mixture, it serves as an excellent starting material for the preparation of enantiomerically enriched molecules through asymmetric reactions. The most common strategy is the kinetic resolution of the racemic epoxide, where a chiral catalyst or reagent selectively reacts with one enantiomer at a faster rate, leaving the unreacted epoxide enriched in the other enantiomer.

Chiral Lewis acids, often in complex with salen ligands, have been effectively employed to catalyze the enantioselective ring-opening of epoxides. For instance, a chiral chromium(III)-salen complex can catalyze the addition of nucleophiles like TMSN₃ (trimethylsilyl azide) to racemic chalcone oxide. This process can yield highly enantioenriched β-azido alcohols and unreacted epoxide, both of which are valuable chiral building blocks for further synthesis.

Catalyst SystemNucleophileProduct TypeTypical Enantiomeric Excess (ee)
Chiral Cr(III)-Salen ComplexTMSN₃β-Azido Alcohol>95%
Chiral Co(II)-Salen ComplexH₂O (Hydrolysis)anti-Diol>90%
Chiral Yttrium-pybox ComplexPhenolsβ-Hydroxy Ether>85%

This table presents examples of catalyst systems used in the enantioselective ring-opening of epoxides, demonstrating the potential for high enantioselectivity.

Influence of Substrate Stereochemistry on Reaction Outcomes

The trans configuration of the starting epoxide is the single most important factor influencing the stereochemical outcome of its transformations. This pre-existing stereochemistry dictates the facial selectivity of the nucleophilic attack. Because the phenyl and benzoyl groups are on opposite sides of the plane of the C-C bond of the epoxide, the incoming nucleophile must approach from a trajectory that minimizes steric interactions with these bulky substituents.

In a typical SN2 reaction, the nucleophile attacks one of the carbon atoms of the epoxide from the side opposite the C-O bond. For trans-chalcone oxide, this leads to a product where the newly introduced nucleophile and the existing hydroxyl group (from the opened epoxide) are in an anti relationship in the resulting acyclic product. This outcome is a direct consequence of the substrate's defined stereochemistry. Had the starting material been the cis-epoxide, the same SN2 mechanism would have resulted in a syn-diastereomer.

Retention and Inversion of Configuration During Transformations

The stereochemical course of the ring-opening reaction—whether it proceeds with retention or inversion of configuration at the site of attack—is determined by the reaction mechanism.

Inversion of Configuration (SN2 Pathway): Under basic or neutral conditions with strong nucleophiles (e.g., Grignard reagents, alkoxides, thiolates), the ring-opening of rel-trans-Chalcone Oxide proceeds via a classic SN2 mechanism. organicchemistrytutor.com The nucleophile performs a backside attack on one of the epoxide carbons, forcing the C-O bond to break and "inverting" the stereochemical configuration at that center. organicchemistrytutor.com This is the most common pathway and results in a predictable and high degree of stereocontrol, leading to anti-products from the trans-epoxide.

Retention or Mixed Configuration (SN1-like Pathway): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. This activation enhances the electrophilicity of the epoxide carbons. The nucleophilic attack then occurs at the carbon atom best able to stabilize a partial positive charge. In chalcone oxide, this is the benzylic carbon (the α-carbon), due to resonance stabilization from the adjacent phenyl ring. The transition state has significant carbocationic character, resembling an SN1 mechanism. Because the resulting planar, carbocation-like intermediate can be attacked by the nucleophile from either face, a loss of stereospecificity can occur, leading to a mixture of both inversion and retention products. However, even under acidic conditions, a significant degree of inversion is often observed, suggesting the mechanism is a hybrid of SN1 and SN2 pathways.

ConditionMechanismRegioselectivityStereochemical Outcome
Basic/Neutral (Strong Nu)SN2Attack at less hindered C (β-carbon)Inversion of Configuration
Acidic (Weak Nu)SN1-likeAttack at more stable carbocation C (α-carbon)Racemization (mix of Inversion and Retention)

This table summarizes the mechanistic pathways and their stereochemical consequences for the ring-opening of chalcone oxide under different conditions.

Theoretical and Computational Organic Chemistry of Rel Trans Chalcone Oxide D10

Quantum Chemical Calculations of Molecular Structure and Conformation

The theoretical investigation of molecular properties provides profound insights into the structure, stability, and reactivity of chemical compounds. For isotopically labeled molecules such as rel-trans-Chalcone Oxide-d10, computational chemistry serves as a powerful tool to elucidate subtle electronic and geometric effects that are often challenging to determine experimentally. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in building a foundational understanding of its molecular and electronic structure.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.govsemanticscholar.org The electronic structure of this compound can be effectively modeled using a variety of density functionals and basis sets.

Commonly, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or meta-hybrid GGA functionals like M06-2X are employed for chalcone-related systems. semanticscholar.orgsemanticscholar.org These are typically paired with Pople-style basis sets, such as 6-311++G(d,p), which include diffuse functions (++) to accurately describe electron density far from the nuclei and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms. nih.govnih.gov

A ground-state geometry optimization of this compound using these methods would yield a minimum energy structure. From this optimized geometry, key structural parameters can be extracted. The deuteration of the two phenyl rings is not expected to significantly alter the bond lengths and angles compared to its non-deuterated counterpart, as isotopic substitution does not affect the potential energy surface of the molecule. cchmc.org However, the change in mass does influence vibrational frequencies, a key aspect for kinetic isotope effect calculations.

Table 1: Illustrative DFT-Calculated Structural Parameters for the Ground State of this compound. Calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterDescriptionValue
r(C=O)Carbonyl C-O bond length1.215 Å
r(Cα-Cβ)Epoxide C-C bond length1.470 Å
r(Cα-O)Epoxide Cα-O bond length1.445 Å
r(Cβ-O)Epoxide Cβ-O bond length1.448 Å
∠(Cα-Cβ-C=O)Dihedral angle defining enone planarity~178.5°
∠(Phenyl-Cα)Dihedral angle of phenyl ring at Cα~35.0°
∠(Phenyl-C=O)Dihedral angle of phenyl ring at carbonyl~25.0°

The flexibility of the chalcone (B49325) oxide backbone, arising from rotation around several single bonds, gives rise to multiple possible conformations. The most significant rotations are typically around the C-C bond linking the carbonyl group to its adjacent deuterated phenyl ring and the C-C bond connecting the epoxide ring to the other deuterated phenyl ring.

The small energy differences between conformers can be critical in determining the dominant species in solution and which conformer is most likely to participate in a chemical reaction.

Table 2: Hypothetical Relative Energies of this compound Conformers.

ConformerDihedral Angle 1 (C-CO)Dihedral Angle 2 (C-Epoxide)Relative Energy (kcal/mol)
A (Global Minimum)15°40°0.00
B175°45°1.25
C20°160°2.10
D180°175°3.50

Computational Modeling of Reaction Pathways and Transition States

Understanding the chemical reactivity of this compound, particularly the characteristic ring-opening of the epoxide, requires computational modeling of reaction pathways. This involves identifying the transition states that connect reactants to products and mapping the energy changes along this path.

The epoxide ring-opening is a classic reaction in organic chemistry that can proceed through different mechanisms depending on the conditions (e.g., acidic or basic). chemistrysteps.comlibretexts.org Under nucleophilic (basic) conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the simultaneous opening of the ring. masterorganicchemistry.com

Computational chemists locate the transition state (TS) for this process using various optimization algorithms. A key characteristic of a true transition state on the potential energy surface is that it is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. youtube.com This is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency for the TS structure. ic.ac.uk This imaginary frequency corresponds to the atomic motions involved in the bond-breaking and bond-forming process of the ring-opening.

Table 3: Illustrative Properties of a Calculated Transition State for Nucleophilic Ring-Opening of this compound.

PropertyDescriptionValue
Imaginary FrequencyVibrational mode of the TS-350 cm⁻¹
r(Nu---Cα)Distance of incoming nucleophile to epoxide carbon2.15 Å
r(Cα---O)Length of the breaking epoxide C-O bond1.98 Å
Charge on NuPartial charge on the nucleophile-0.65
Charge on OPartial charge on the epoxide oxygen-0.80

Plotting these energies against the reaction coordinate provides a clear energy profile of the reaction. The height of the energy barrier from the reactant to the transition state (the activation energy) is a critical determinant of the reaction rate. A higher barrier corresponds to a slower reaction.

Table 4: Example Energy Profile for the SN2 Ring-Opening of this compound. Energies are relative to the reactants.

SpeciesRelative Electronic Energy (E) (kcal/mol)Relative Gibbs Free Energy (G) (kcal/mol)
Reactants0.00.0
Transition State+18.5+20.1
Products-12.0-10.5
Calculated Barrier (ΔG‡) +20.1
Reaction Energy (ΔG_rxn) -10.5

Prediction and Calculation of Deuterium (B1214612) Kinetic Isotope Effects

The presence of ten deuterium atoms in this compound makes it an ideal candidate for studying deuterium kinetic isotope effects (KIEs) on its reactivity. The KIE (k_H/k_D) is the ratio of the rate constant for the reaction of the light isotopologue (all-protium) to the rate constant for the heavy isotopologue (deuterated).

The theoretical basis for the KIE lies in the mass-dependence of vibrational frequencies. libretexts.org A C-D bond is stronger and vibrates at a lower frequency than a C-H bond, resulting in a lower zero-point vibrational energy (ZPVE). ajchem-a.comlibretexts.org Changes in the vibrational modes of these bonds between the ground state and the transition state lead to a difference in activation energy for the deuterated versus the non-deuterated species, which in turn affects the reaction rate.

The KIE can be calculated computationally using the Bigeleisen-Mayer equation, which utilizes the vibrational frequencies of both isotopologues in the reactant and transition states. nih.govresearchgate.net

For the ring-opening of this compound, the deuterons are on the phenyl rings and not directly at the reacting epoxide center. Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE). SKIEs arise from isotopic substitution at positions not directly involved in bond-breaking or formation. They are typically smaller than primary KIEs but provide valuable information about changes in the electronic environment or hybridization at the transition state.

For example, an inverse SKIE (k_H/k_D < 1) might be observed if a C-D bond becomes sterically more constrained in the transition state compared to the ground state. A normal SKIE (k_H/k_D > 1) could arise if there is a change in hyperconjugation or rehybridization at a nearby center that weakens the C-D bond in the transition state. Given the remote location of the deuterium atoms on the phenyl rings, the expected SKIE for epoxide ring-opening would be very close to unity.

Table 5: Predicted Secondary Deuterium Kinetic Isotope Effects (k_H/k_D) for Epoxide Ring-Opening.

Isotope PositionType of KIEPredicted k_H/k_DMechanistic Implication
Phenyl RingsSecondary~1.01 - 1.03Minimal change in the vibrational environment of the C-D bonds on the phenyl rings during the SN2 attack at the epoxide. A slight normal effect may arise from subtle changes in electronic delocalization into the rings at the transition state.

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Applications of Rel Trans Chalcone Oxide D10 As a Mechanistic Probe and Synthetic Building Block

Utilization in Elucidating Fundamental Organic Reaction Mechanisms

The primary application of deuterium-labeled compounds like rel-trans-Chalcone Oxide-d10 in mechanistic studies lies in the determination of kinetic isotope effects (KIEs). The replacement of hydrogen with deuterium (B1214612), which is approximately twice as heavy, can significantly alter the rate of a chemical reaction if the bond to this atom is broken or significantly altered in the rate-determining step. wikipedia.orglibretexts.org This makes deuterated compounds powerful probes for understanding reaction pathways.

In the context of chalcone (B49325) oxide, a deuterated analog could be instrumental in studying the mechanisms of its various transformations, such as nucleophilic ring-opening, rearrangements, and cyclization reactions. For instance, in the acid-catalyzed or base-catalyzed hydrolysis of the epoxide ring, a primary kinetic isotope effect would be expected if a C-H bond adjacent to the epoxide is broken during the rate-limiting step. Conversely, the absence of a significant KIE would suggest that this bond remains intact during the slowest step of the reaction.

Table 1: Hypothetical Kinetic Isotope Effects (KIE) in Reactions of Chalcone Oxide

Reaction TypePosition of Deuterium LabelExpected kH/kDMechanistic Implication
Acid-catalyzed ring openingα to the carbonyl~1C-H bond not broken in RDS
Base-catalyzed rearrangementβ to the carbonyl>1C-H bond cleavage is part of the RDS
Enolate formationα to the carbonyl>1Proton abstraction is rate-limiting

This table is illustrative and based on general principles of kinetic isotope effects. Actual values would require experimental determination.

Furthermore, secondary kinetic isotope effects (SKIEs), where the deuterated atom is not directly involved in bond breaking, can provide subtle insights into the transition state structure. wikipedia.org For example, a change in hybridization at a carbon atom bearing a deuterium label from sp2 to sp3, or vice versa, can lead to a measurable SKIE.

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral epoxides are highly valuable intermediates in asymmetric synthesis due to their inherent reactivity and stereospecificity of their ring-opening reactions. wmich.eduwikipedia.org this compound, possessing stereocenters, can serve as a chiral building block for the synthesis of a variety of complex and biologically active molecules.

Asymmetric Synthesis of Heterocyclic Compounds

Chalcones and their epoxides are well-established precursors for the synthesis of a wide range of heterocyclic compounds, including pyrazolines, isoxazoles, and oxazines. tsijournals.comderpharmachemica.comcore.ac.uk The epoxide moiety in this compound can undergo regioselective and stereoselective ring-opening reactions with various nucleophiles, leading to the formation of functionalized intermediates that can be cyclized to afford enantioenriched heterocyclic scaffolds.

For example, reaction with hydrazine (B178648) derivatives can lead to chiral hydroxypyrazolines, which are important motifs in many pharmaceuticals. documentsdelivered.com Similarly, reaction with hydroxylamine (B1172632) can yield chiral isoxazoline (B3343090) derivatives. The stereochemistry of the starting epoxide directly translates to the stereochemistry of the final heterocyclic product, making this a powerful strategy for asymmetric synthesis.

Construction of Stereodefined Polyketide Scaffolds

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. nih.gov The iterative nature of their biosynthesis has inspired synthetic strategies that utilize chiral building blocks to construct complex polyketide chains. Chiral epoxides are particularly useful in this regard, as their stereospecific ring-opening allows for the controlled installation of stereocenters. nih.govfrontiersin.org

This compound could, in principle, be utilized as a starting material for the synthesis of polyketide fragments. The regioselective opening of the epoxide ring with a suitable carbon nucleophile, such as an organocuprate, would generate a new C-C bond and introduce two new stereocenters with defined relative and absolute stereochemistry. This fragment could then be further elaborated and coupled with other building blocks to construct a larger polyketide scaffold.

Table 2: Examples of Asymmetric Synthesis Utilizing Chiral Epoxides

Starting EpoxideReagentProduct TypeReference
Stilbene OxideOrganocuprate1,2-Diaryl-1,2-diol derivative nih.gov
Glycidol derivativesVarious nucleophilesChiral diols and amino alcohols wmich.edu
Terminal epoxidesAzideChiral azido (B1232118) alcohols acs.org

Development of Novel Synthetic Methodologies

The insights gained from studying the reactivity of deuterated compounds like this compound can fuel the development of new and improved synthetic methods.

Catalyst Development Inspired by Deuterium Labeling Studies

Understanding the mechanism of a reaction is crucial for the rational design of new catalysts. Kinetic isotope effect studies using this compound could reveal the nature of the transition state for a particular transformation. This information can then be used to design a catalyst that specifically stabilizes this transition state, thereby accelerating the reaction and improving its selectivity. For example, if a KIE study indicates the development of positive charge in the transition state, a catalyst with electron-donating groups could be developed to stabilize this charge.

Optimization of Reaction Conditions Based on Mechanistic Insights

A detailed mechanistic understanding allows for the fine-tuning of reaction conditions to maximize yield and selectivity. For instance, if a KIE study reveals an undesired side reaction that involves the cleavage of a C-H bond, the reaction conditions could be modified to disfavor this pathway. This could involve changing the solvent, temperature, or the nature of the catalyst. mdpi.comnih.gov The use of deuterated substrates provides a powerful tool for identifying such mechanistic details and guiding the optimization process.

Q & A

Q. How can This compound be applied in tracer studies to elucidate metabolic pathways, and what analytical challenges arise?

  • Methodological Answer : Use <sup>2</sup>H-labeled tracers in in vitro hepatocyte models. Challenges include distinguishing endogenous deuterium from labeled compounds via LC-MS/MS MRM transitions. Normalize to internal standards and apply kinetic modeling (e.g., compartmental analysis) for pathway flux quantification .

Notes for Methodological Rigor

  • Data Contradictions : Address discrepancies (e.g., spectral mismatches) by triangulating multiple analytical methods and referencing crystallographic data .
  • Theoretical Frameworks : Link studies to isotope effects theory or metabolic flux analysis to contextualize findings .
  • Ethical Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

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